Reduced Acetylcholinesterase Liability: A Regioisomer-Driven Selectivity Gate
The target compound carries a 6-methyl group on the benzothiazole core, in contrast to the 6-methylsulfonyl substitution found in the lead series exemplified by N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide. The 6-methylsulfonyl analog demonstrates effective, uncompetitive AChE inhibition (IC50 = 2.31 µM for the most potent hybrid) and 53.30% Aβ1-42 aggregation inhibition [1]. SAR evaluation indicates that the 6-methylsulfonyl group is a critical contributor to AChE binding via dual-site (CAS/PAS) interactions, whereas the 6-methyl group lacks the hydrogen-bond-acceptor capacity of the sulfonyl moiety, predicting substantially reduced cholinesterase affinity. This loss of AChE activity may be advantageous for programs targeting peripheral enzymes (e.g., α-glucosidase) where CNS cholinergic side effects are undesirable.
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | Predicted IC50 >10 µM (no direct measurement available; inferred from SAR of 6-substituted analogs) |
| Comparator Or Baseline | N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide (Compound 12): IC50 = 2.31 µM |
| Quantified Difference | Approximately 5-fold lower AChE inhibitory potency predicted for the target compound relative to 6-methylsulfonyl analogs |
| Conditions | Recombinant human AChE (hAChE) inhibition assay; spectrophotometric Ellman method [1] |
Why This Matters
Procurement of the target compound over the 6-methylsulfonyl analog supports target deconvolution studies requiring attenuated cholinergic activity, enabling cleaner phenotypic readouts in metabolic or oncology screens.
- [1] Mishra CB, Shalini S, Gusain S, et al. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Adv. 2020;10:17602-17619. View Source
